molecular formula C8H4O6S B085511 4-Sulfophthalic anhydride CAS No. 134-08-7

4-Sulfophthalic anhydride

Cat. No.: B085511
CAS No.: 134-08-7
M. Wt: 228.18 g/mol
InChI Key: VJDQIBUPTBGINF-UHFFFAOYSA-N
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Description

Research Context and Significance of the Compound

The significance of 4-sulfophthalic anhydride (B1165640) in the research community stems from its dual functionality. The presence of both an anhydride and a sulfonic acid group makes it an electrophilic molecule capable of reacting with various nucleophiles, such as alcohols and amines. This reactivity is fundamental to its application in the synthesis of more complex molecules.

The sulfonic acid group (-SO₃H) at the 4-position of the aromatic ring enhances its solubility in polar solvents, a crucial property for its use in aqueous reaction media and for the synthesis of water-soluble materials. Research has focused on leveraging these characteristics for creating specialized polymers, dyes, and other functional materials. For instance, the sulfonate group provides excellent water solubility and chelating properties, making it an ideal precursor for water-soluble dyes used in textiles. smolecule.com Furthermore, its derivatives have been explored in material science for producing polyimide resins and plasticizers. smolecule.com

Role as a Key Intermediate and Building Block in Organic Synthesis Research

4-Sulfophthalic anhydride serves as a pivotal intermediate and building block in organic synthesis. Its anhydride ring is susceptible to nucleophilic attack, leading to ring-opening reactions that can be exploited to introduce the sulfonated phthaloyl moiety into a wide range of molecules. This reactivity is central to its use in creating:

Polymers and Resins: It is used in the synthesis of sulfonated polymers. The incorporation of the sulfophthalic group can modify the properties of the resulting polymer, such as improving thermal stability or ion-exchange capabilities. bohrium.com

Dyes and Pigments: The compound is a precursor in the synthesis of sulfonated phthalocyanine (B1677752) dyes. The sulfonation improves the solubility of these dyes in water, which is a critical factor for their application. oup.comscribd.com

Fine Chemicals: Researchers utilize this compound in the production of various fine chemicals that have applications in electronics, agriculture, and cosmetics. smolecule.com

Pharmaceutical Intermediates: It can be used as a building block in the synthesis of certain pharmaceutical compounds. smolecule.com

The synthesis of this compound itself is a subject of research, with common methods involving the sulfonation of phthalic anhydride using agents like fuming sulfuric acid. oup.com The efficiency and selectivity of this sulfonation process are critical for obtaining the desired product in high purity. An alternative route involves the sulfonation of phthalic acid, followed by dehydration to form the anhydride.

Comparative Analysis with Related Anhydrides and Sulfonated Compounds

The properties and reactivity of this compound are best understood when compared to its parent compound, phthalic anhydride, and its hydrated form, 4-sulfophthalic acid.

Phthalic Anhydride: The primary difference is the absence of the sulfonic acid group in phthalic anhydride. This makes phthalic anhydride less soluble in polar solvents. The sulfonic acid group in this compound not only increases solubility but also introduces a strong acidic site, which can influence reaction mechanisms and the properties of the final products. While both are used in the production of polymers and dyes, this compound is specifically chosen when sulfonation is required to impart particular characteristics like water solubility or ion-exchange functionality. oup.com

4-Sulfophthalic Acid: This is the di-carboxylic acid form, resulting from the hydrolysis of the anhydride ring of this compound. researchgate.netresearchgate.net The anhydride is more reactive than the carboxylic acid, acting as a better electrophile for acylation reactions. The conversion between the acid and the anhydride is typically achieved through dehydration, often by heating under vacuum or using a dehydrating agent like acetic anhydride. In synthesis, the anhydride is often the preferred starting material for esterification or amidation reactions due to its higher reactivity. pearson.comfiveable.me

The key structural features of this compound are the planar aromatic ring, the cyclic anhydride group, and the sulfonic acid group.

Anhydride Group: This five-membered ring is strained and contains two electrophilic carbonyl carbons. It readily reacts with nucleophiles, leading to acylation and ring-opening. This is the primary site of reaction for its use as a building block. fiveable.me

Sulfonic Acid Group: This group is strongly electron-withdrawing, which can influence the reactivity of the aromatic ring and the anhydride group. It is also a site for ionic interactions and can be deprotonated to form a sulfonate salt, which is key to its role in creating water-soluble materials and ion-exchange resins. smolecule.com

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundPhthalic Anhydride4-Sulfophthalic Acid
CAS Number 134-08-7 85-44-989-08-7 smolecule.com
Molecular Formula C₈H₄O₆S C₈H₄O₃C₈H₆O₇S
Molecular Weight 228.18 g/mol 148.12 g/mol 246.20 g/mol
Structure Aromatic ring with one anhydride group and one sulfonic acid group Aromatic ring with one anhydride group Aromatic ring with two carboxylic acid groups and one sulfonic acid group smolecule.com
Key Feature Bifunctional: Electrophilic anhydride and hydrophilic sulfonic acid group Electrophilic anhydride group fiveable.meTri-functional: Two carboxylic acid groups and one sulfonic acid group
Solubility Enhanced solubility in polar solvents Soluble in organic solvents, slightly soluble in hot waterSoluble in water sigmaaldrich.com

Table 2: Reactivity Comparison

CompoundKey Reaction TypeCommon ReactantsPrimary Use in Synthesis
This compound Nucleophilic Acyl Substitution (Ring-Opening) Alcohols, Amines Intermediate for sulfonated polymers, water-soluble dyes. smolecule.com
Phthalic Anhydride Nucleophilic Acyl Substitution (Ring-Opening) fiveable.meAlcohols, AminesIntermediate for plasticizers (phthalate esters), unsaturated polyester (B1180765) resins, and alkyd resins. fiveable.me
4-Sulfophthalic Acid Esterification, Salt Formation smolecule.comAlcohols, BasesReagent in biochemical assays, component for electrolytes, dopant for polymers. smolecule.comresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dioxo-2-benzofuran-5-sulfonic acid
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InChI

InChI=1S/C8H4O6S/c9-7-5-2-1-4(15(11,12)13)3-6(5)8(10)14-7/h1-3H,(H,11,12,13)
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InChI Key

VJDQIBUPTBGINF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)O)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H4O6S
Source PubChem
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DSSTOX Substance ID

DTXSID8059637
Record name 5-Isobenzofuransulfonic acid, 1,3-dihydro-1,3-dioxo-
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Molecular Weight

228.18 g/mol
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CAS No.

134-08-7
Record name 1,3-Dihydro-1,3-dioxo-5-isobenzofuransulfonic acid
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Record name 4-Sulfophthalic anhydride
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Advanced Synthetic Methodologies for 4 Sulfophthalic Anhydride

Direct Sulfonation Routes for Phthalic Anhydride (B1165640) to 4-Sulfophthalic Anhydride

Direct sulfonation remains the most common approach for synthesizing this compound. This involves reacting phthalic anhydride with a strong sulfonating agent. The primary challenge lies in controlling the reaction to favor the formation of the 4-isomer over other potential isomers and di-sulfonated byproducts.

The electron-withdrawing nature of the anhydride group deactivates the aromatic ring towards electrophilic attack but directs the incoming electrophile to the meta position relative to the individual carbonyl groups, which corresponds to the 3- and 4-positions of the phthalic anhydride molecule. The formation of the this compound isomer is generally favored. In the second, faster step, a base (such as HSO₄⁻) removes a proton from the carbon atom bearing the new sulfonic group, restoring the stable aromatic π-electron system and yielding the final product. masterorganicchemistry.commasterorganicchemistry.com

Fuming sulfuric acid, also known as oleum (B3057394), is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid and is a powerful sulfonating agent for this transformation. masterorganicchemistry.comorgsyn.org The reaction is typically conducted under solvent-free conditions due to the high reactivity of SO₃. The process involves heating phthalic anhydride with fuming sulfuric acid, with reaction conditions varying across different reported procedures. For instance, reactions are often maintained at temperatures between 80°C and 120°C for 4 to 8 hours to ensure completion. In one specific method, phthalic anhydride is treated with an equivalent amount of fuming sulfuric acid (containing 73% SO₃) and heated to 200°C for three hours in a sealed vessel, yielding a product mixture containing 90% sulfophthalic acid. google.com

Alternatively, gaseous sulfur trioxide can be used directly. In a laboratory-scale synthesis, molten phthalic anhydride at 140°C was reacted with gaseous SO₃ (released by heating fuming sulfuric acid) for 2.5 hours. oup.com This direct use of SO₃ highlights its role as the key electrophilic species in the reaction. masterorganicchemistry.com The use of fuming sulfuric acid has been shown to achieve approximately 80% selectivity for the desired 4-position isomer.

Chlorosulfonic acid (ClSO₃H) serves as another effective reagent for the synthesis of this compound. The pathway involving chlorosulfonic acid is often a multi-step process. Initially, phthalic anhydride reacts with chlorosulfonic acid at a relatively moderate temperature range of 50–70°C. This step results in the formation of an intermediate, 4-chlorosulfonylphthalic anhydride. google.com

Optimized Reaction Conditions and Parameters for Enhanced Yield and Selectivity

To maximize the production of this compound while minimizing impurities, careful control over reaction parameters is essential. Optimization focuses on temperature, reactant ratios, and reaction time to enhance both the yield and the regioselectivity of the sulfonation.

Temperature is a critical parameter in the sulfonation of phthalic anhydride. The reaction temperature directly influences the reaction rate and the formation of side products, such as disulfonated species or undesired isomers. Different procedures report a wide range of optimal temperatures, from 50-70°C for the initial reaction with chlorosulfonic acid to as high as 200°C when using fuming sulfuric acid. google.com A common range for direct sulfonation with oleum is 80-120°C. Maintaining the temperature within a specific range is crucial; for example, in the synthesis of related compounds, it has been noted that at lower temperatures, 4-sulfophthalic acid is more reactive than phthalic anhydride, which can lead to higher proportions of more highly sulfonated products. google.comscribd.com Higher temperatures can equalize the reactivity rates but may also lead to the distillation of the phthalic anhydride starting material, which can block equipment and lower the effective yield. google.com

The stoichiometric ratio of the sulfonating agent to phthalic anhydride is another key factor. An excess of the sulfonating agent is generally used to drive the reaction towards completion. However, a large excess can increase the likelihood of disulfonation and complicates post-reaction purification by requiring the removal or neutralization of residual acid. The ideal ratio must be determined to balance high conversion with minimal side product formation.

The duration of the sulfonation reaction must be sufficient to allow for maximum conversion of the starting material. Reported reaction times vary significantly, from 2.5 hours to as long as 12 hours, depending on the specific reagents and temperatures used. oup.com For example, direct sulfonation with fuming sulfuric acid is often carried out for 4-8 hours.

Kinetic studies and reaction monitoring are employed to optimize the reaction time. Techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can be used to analyze the reaction mixture. oup.comresearchgate.net By taking samples at different time intervals, the concentration of the starting material, the desired product (this compound), and any byproducts can be tracked. researchgate.net This allows for the determination of the point at which the concentration of the product is maximized and before significant amounts of degradation products or side products form. For instance, studies on the alcoholysis of the reaction mixture for HPLC analysis have optimized conditions to 100°C for 45 minutes to ensure complete derivatization for accurate measurement. oup.com Such analytical methods are essential for understanding the reaction kinetics and establishing the optimal reaction endpoint for industrial-scale production.

Interactive Table: Comparison of Synthetic Methods for this compound

MethodSulfonating AgentTypical Temperature (°C)Typical Time (hours)Reported Selectivity/YieldPurity (%)
Direct SulfonationFuming Sulfuric Acid (Oleum)80 - 1204 - 870-85% Yield; ~80% Selectivity ~95
Direct SulfonationGaseous Sulfur Trioxide (SO₃)1402.5Not explicitly stated oup.comNot explicitly stated oup.com
Chlorosulfonation RouteChlorosulfonic Acid (ClSO₃H)50 - 70 (initial step)4 - 860-70% Overall Yield >98
High-Temp SulfonationFuming Sulfuric Acid (Oleum)200390% Sulfophthalic Acid google.comNot explicitly stated google.com

Emerging Synthetic Approaches

Recent research has focused on developing more efficient and environmentally benign methods for synthesizing this compound. These emerging approaches aim to overcome the limitations of traditional synthetic routes, such as long reaction times and harsh conditions.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis is gaining traction as a rapid and efficient method for chemical transformations. For the synthesis of this compound, this technique offers a significant reduction in reaction time compared to conventional heating methods. Recent patents indicate that microwave-assisted sulfonation can decrease reaction times to as little as one to two hours, while maintaining comparable yields to traditional methods. This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwave irradiation. While detailed studies specifically on this compound are emerging, the application of microwave heating in the synthesis of related cyclic imides and other anhydrides demonstrates the potential for faster and more efficient processes. researchgate.netmdpi.com

Industrial-Scale Synthesis Considerations

The production of this compound on an industrial scale requires robust and economically viable synthetic routes. Two primary methods are commonly employed, each with distinct advantages for large-scale manufacturing. One prominent method involves the direct sulfonation of phthalic acid followed by dehydration. A second approach is the synthesis via a chlorosulfonated intermediate. The choice of method is often dictated by factors such as raw material cost, desired purity, and the handling of intermediate compounds. This compound is a key starting material in the production of other chemicals, such as partially sulfonated copper phthalocyanine (B1677752) pigments used in the automotive industry. epo.org Its industrial synthesis is also a critical step in the manufacture of tetra-sulfo iron-phthalocyanine catalysts. google.com

Table 1: Comparison of Industrial Synthesis Methods for this compound
MethodStepReagentsConditionsYield
Sulfonation of Phthalic Acid & DehydrationSulfonationConcentrated sulfuric acid (98%) or chlorosulfonic acid100–150°C, 6–12 hours65–75% (for 4-sulfophthalic acid)
DehydrationAcetic anhydride or thermal dehydration under vacuum140–160°C, Reduced pressure (20–50 mmHg)80–90% conversion
Chlorosulfonation of Phthalic AnhydrideChlorosulfonationChlorosulfonic acid (ClSO₃H)50–70°CForms 4-chlorosulfonylphthalic anhydride intermediate
HydrolysisWater-Yields 4-sulfophthalic acid
DehydrationThermal treatment under vacuum120°CProduces the final anhydride

Purification Strategies for Research-Grade this compound

Achieving high purity is essential for research-grade this compound, as impurities can significantly affect the outcomes of subsequent reactions and analyses. To this end, various purification strategies are employed.

Recrystallization Methods

Recrystallization is a fundamental technique for purifying solid organic compounds. For this compound, post-synthesis purification often involves recrystallization from a suitable solvent system. A common method utilizes a mixture of acetic acid and water to effectively remove impurities. The principle relies on the difference in solubility of the anhydride and its impurities in the chosen solvent at different temperatures. For derivatives of this compound, such as 4-azidosulfonylphthalic anhydride, solvent systems like ethyl acetate/heptane have been successfully used for recrystallization to achieve high purity levels of 98-99 wt%. google.com Similarly, soluble phthalocyanines derived from the anhydride can also be purified by recrystallization. scribd.comsci-hub.se

Chromatographic Separation Techniques

Chromatographic methods are indispensable for the separation and purification of this compound, as well as for the analysis of its purity and related compounds. High-performance liquid chromatography (HPLC) is a particularly powerful tool.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is widely used for both qualitative and quantitative analysis. researchgate.net It is effective in separating polar compounds and can be used to monitor the sulfonation process of phthalic anhydride. researchgate.net Specific methods have been developed for the analysis of the related 4-sulfophthalic acid, utilizing various columns and mobile phases to achieve efficient separation. sielc.com For preparative separations of mixtures containing 3- and 4-sulfophthalic acid, high-speed counter-current chromatography has been employed. sigmaaldrich.com Furthermore, column chromatography is a standard procedure for the purification of the anhydride after synthesis.

Table 2: Chromatographic Methods for this compound and Related Compounds
TechniqueApplicationStationary Phase (Column)Mobile Phase / ConditionsSource
Column ChromatographyPost-synthesis purificationSilica gelNot specified mdpi.com
HPLC-MSPurity assessment and impurity quantificationReverse-phase C18Not specified
RP-HPLCAnalysis of 4-sulfophthalic acidNewcrom R1Acetonitrile (B52724) (MeCN), water, and phosphoric acid sielc.com
RP-HPLCMonitoring sulfonation of phthalic anhydrideWaters 2695Methanol–water with 0.15 mol/L of ammonium (B1175870) acetate researchgate.net
High-Speed Counter-Current ChromatographyPreparative separation of 3- and 4-sulfophthalic acidNot specifiedNot specified sigmaaldrich.com

Mechanistic Investigations of 4 Sulfophthalic Anhydride Reactions

Electrophilic Reactivity of Anhydride (B1165640) and Sulfonic Acid Moieties

4-Sulfophthalic anhydride possesses two key functional groups that dictate its electrophilic character: the anhydride and the sulfonic acid moieties. The presence of the sulfonic acid group (-SO3H), a strong electron-withdrawing group, enhances the electrophilic nature of the anhydride ring. This heightened reactivity makes the anhydride's carbonyl carbons prime targets for nucleophilic attack. mdpi.com The electron-withdrawing effect of the anhydride group also directs electrophilic substitution to the para position (4-position) during its synthesis from phthalic anhydride.

The sulfonic acid group itself can participate in electrophilic aromatic substitution reactions, although its strong deactivating nature generally makes further substitution on the aromatic ring less favorable. numberanalytics.com However, the sulfonation of phthalic anhydride to produce this compound is a classic example of electrophilic aromatic substitution, where sulfur trioxide (SO3) or a related species acts as the electrophile. wikipedia.orgwikipedia.org The reaction is reversible, with desulfonation occurring in dilute, hot aqueous acid. wikipedia.org

Nucleophilic Addition and Substitution Reactions

The electrophilic nature of this compound makes it highly susceptible to nucleophilic addition and substitution reactions, which are fundamental to the synthesis of its various derivatives. These reactions typically involve the attack of a nucleophile on one of the carbonyl carbons of the anhydride ring. libretexts.org

Reactions with Amines and Alcohols for Derivative Formation

This compound readily reacts with nucleophiles such as amines and alcohols. savemyexams.com The reaction with amines leads to the formation of amides, while reaction with alcohols produces esters. libretexts.orglibretexts.orgchemguide.co.ukchemguide.co.uk

The general mechanism for these reactions involves a nucleophilic acyl substitution. libretexts.org The nucleophile (amine or alcohol) attacks a carbonyl carbon of the anhydride, leading to the formation of a tetrahedral intermediate. Subsequently, the ring opens, and a carboxylate group is eliminated as a leaving group. libretexts.orglibretexts.org In the case of neutral nucleophiles like amines and alcohols, a protonated intermediate is formed, which is then deprotonated to yield the final amide or ester product. libretexts.org

NucleophileProduct TypeGeneral Reaction
Amines (R-NH2)AmideThis compound + R-NH2 → N-substituted-4-carboxy-benzenesulfonamide
Alcohols (R-OH)EsterThis compound + R-OH → 4-Carboxy-benzenesulfonic acid ester

Formation of Carboxylic Acid Derivatives

The reaction of this compound with water results in the formation of 4-sulfophthalic acid, a dicarboxylic acid. chemguide.co.uk This hydrolysis reaction follows a similar nucleophilic addition-elimination mechanism as with alcohols and amines, with water acting as the nucleophile. libretexts.orgchemguide.co.uk

Furthermore, the sulfonic acid group can be converted into other derivatives. For instance, chlorination of 4-sulfophthalic acid trisodium (B8492382) salt using agents like thionyl chloride or oxalyl chloride yields 4-chlorosulfonylphthalic anhydride. google.com This intermediate can then be reacted with other nucleophiles, such as sodium azide (B81097), to produce compounds like 4-azidosulfonylphthalic anhydride. google.com

Redox Chemistry Involving the Sulfonic Acid Group

The sulfonic acid group in this compound can participate in redox reactions. smolecule.com While detailed studies on the specific redox chemistry of this compound are not extensively available, the general behavior of aromatic sulfonic acids provides insight. Oxidation of the aromatic ring can occur under strong oxidizing conditions, potentially leading to ring cleavage. researchgate.net Conversely, reduction of the sulfonic acid group is generally difficult but can be achieved under specific conditions, though this is less common. More recent research has shown that aromatic sulfones can be oxidized to sulfonic acids in microdroplets without the need for additional catalysts. nsf.gov

Intramolecular Dehydration Processes and Regioselectivity

The synthesis of this compound itself involves a key intramolecular dehydration step. One synthetic route involves the sulfonation of phthalic acid to form 4-sulfophthalic acid, which is then dehydrated to the anhydride. This dehydration can be achieved thermally under vacuum or by using dehydrating agents like acetic anhydride.

The sulfonation of phthalic anhydride demonstrates regioselectivity, with the sulfonic acid group preferentially adding to the 4-position. This is attributed to the electron-withdrawing nature of the anhydride group, which directs the incoming electrophile to the para position. Fuming sulfuric acid has been shown to achieve high selectivity for the 4-position.

Catalyst-Assisted Reaction Mechanisms

Catalysts play a significant role in various reactions involving this compound and its derivatives. For instance, in the synthesis of 4-azidosulfonylphthalic anhydride from 4-sulfophthalic acid trisodium salt, N,N-dimethylformamide (DMF) can be used as a catalyst during the chlorination step. google.com Interestingly, the subsequent reaction with sodium azide in a toluene-water system can proceed without a phase-transfer catalyst. google.com

In the synthesis of metal phthalocyanine (B1677752) catalysts, 4-sulfophthalic acid is a key reactant. The reaction involves heating 4-sulfophthalic acid with a metal salt, an ammonium (B1175870) donor (like urea), and phthalic anhydride. google.comthieme-connect.de Ammonium molybdate (B1676688) is often used as a catalyst in these complex formation reactions. thieme-connect.de At lower temperatures, 4-sulfophthalic acid is more reactive than phthalic anhydride, leading to an enrichment of more highly sulfonated phthalocyanine products. google.com

Derivatization and Functionalization of 4 Sulfophthalic Anhydride for Advanced Chemical Structures

Synthesis of 4-Azidosulfonylphthalic Anhydride (B1165640) and Related Azido Derivatives

A significant derivative of 4-sulfophthalic anhydride is 4-azidosulfonylphthalic anhydride (ASPA). The synthesis of ASPA is a multi-step process that begins with the chlorination of 4-sulfophthalic acid trisodium (B8492382) salt. google.com This initial step, conducted under solvent reaction conditions, yields dissolved 4-chlorosulfonylphthalic anhydride and insoluble sodium chloride. google.com Following the removal of the sodium chloride, the isolated 4-chlorosulfonylphthalic anhydride is reacted with sodium azide (B81097). google.com This reaction, also under solvent conditions, produces dissolved 4-azidosulfonylphthalic anhydride and additional insoluble sodium chloride. google.com The final step involves the removal of the salt and retrieval of the solid 4-azidosulfonylphthalic anhydride. google.com

The reliable production of ASPA is crucial for its application in creating tie layers made from polyolefins grafted with ASPA, highlighting its industrial importance. google.com

Preparation of 4-Chlorosulfonylphthalic Anhydride as an Intermediate

The synthesis of 4-chlorosulfonylphthalic anhydride is a critical intermediate step in the production of other derivatives, notably 4-azidosulfonylphthalic anhydride. google.com One common method involves the chlorination of 4-sulfophthalic acid trisodium salt. google.com This reaction is typically carried out in a solvent such as toluene, where the resulting 4-chlorosulfonylphthalic anhydride is soluble. google.com

Another approach to synthesizing the chlorosulfonyl intermediate is through the chlorosulfonation of phthalic anhydride with chlorosulfonic acid at temperatures between 50 and 70°C.

Conversion to 4-Hydroxyphthalic Anhydride and Its Derivatives

4-Sulfophthalic acid can be converted to 4-hydroxyphthalic acid through a process involving alkali fusion. google.com Specifically, melting 4-sulfophthalic acid with a caustic alkali, such as sodium hydroxide, at high temperatures (above 200°C) can substitute the sulfone group with a hydroxyl group. google.comgoogle.com The resulting crude 4-hydroxyphthalic acid is then crystallized through acidification. google.com

However, the direct dehydration of crude 4-hydroxyphthalic acid by heating can lead to polycondensation and the formation of viscous polymers. google.com To circumvent this, an industrial method involves heating and dehydrating the crude 4-hydroxyphthalic acid in the presence of an inert organic solvent to produce 4-hydroxyphthalic anhydride. google.com This compound and its esters are valuable as functional resin materials, particularly for heat-resistant polymers, and as developers for thermal and pressure-sensitive recording paper. google.com

Esterification Reactions for Polymeric and Specialized Applications

The esterification of this compound and its derivatives is a key strategy for developing materials with tailored properties for polymeric and specialized applications. smolecule.com The presence of both an anhydride and a sulfonic acid group allows for reactions with alcohols to form various esters. These esterification reactions are fundamental in creating plasticizers, which improve the flexibility and processability of polymers. acs.orgontosight.ai

Diesters of sulfophthalic acid are particularly noteworthy as they can act as both a dopant and a plasticizer for conducting polymers like polyaniline. researchgate.net This dual functionality enhances the solubility and mechanical properties of the resulting polymer films. researchgate.net

Didecyl Ester of 4-Sulfophthalic Acid for Polymer Protonation and Plasticization

The didecyl ester of 4-sulfophthalic acid is a specific example of a multifunctional dopant used in the polymerization of materials like polyaniline. symmes.fr The synthesis of various di(alkyl) or di(alkoxy) esters of 4-sulfophthalic acid has been explored to create plasticizing dopants that lead to solution-processable polyaniline with enhanced mechanical properties and metallic-type conductivity. acs.org These dopants contribute to a layered structural organization in the solid state, where the distance between polymer chains is influenced by the length of the alkyl substituent in the dopant. acs.org

Incorporation into Sulfonated Aromatic Compounds

This compound and its parent acid are integral to the synthesis of a variety of sulfonated aromatic compounds. Aromatic sulfonation, an electrophilic aromatic substitution reaction, replaces a hydrogen atom on an aromatic ring with a sulfonic acid group (-SO₂OH). wikipedia.org This functional group enhances the water solubility and reactivity of the molecule.

The sulfonation of phthalic anhydride itself can be achieved using fuming sulfuric acid, which introduces a sulfonic acid group. oup.com The resulting sulfonated mixture, containing both phthalic anhydride and 4-sulfophthalic acid, can be used directly to synthesize sulfonated metal phthalocyanines, which have applications as dyes and pigments. oup.commdpi.com The degree of sulfonation in the mixture can be controlled and is a critical factor for the properties of the final product. oup.com

The sulfonic acid group of 4-sulfophthalic acid can also be converted into a sulfonyl chloride, which can then be reacted with ammonia (B1221849) to form a sulfonamide. njit.edu This transformation is often used for characterization purposes, as the melting points of sulfonamides are typically more defined than those of the corresponding sulfonic acids. njit.edu

Applications of 4 Sulfophthalic Anhydride in Advanced Materials Research

Polymer and Membrane Science

4-Sulfophthalic anhydride (B1165640) is a versatile bifunctional compound that plays a significant role in the synthesis and modification of polymers for advanced material applications. Its anhydride group allows for reactions with polymers containing hydroxyl or amine functionalities, while the sulfonic acid group introduces hydrophilicity and ionic conductivity into the polymer backbone. These properties are particularly valuable in the development of high-performance membranes for various separation and energy applications.

Sulfonated Polymers Synthesis

The introduction of sulfonic acid groups into a polymer matrix is a common strategy to enhance its properties, particularly for applications requiring ion exchange capabilities. 4-Sulfophthalic anhydride serves as a key reagent in the synthesis of such sulfonated polymers.

Poly(ether ether ketone) (SPEEK) Derivatization

Poly(ether ether ketone) (PEEK) is a high-performance thermoplastic known for its exceptional mechanical strength and thermal stability. However, its hydrophobic nature limits its use in applications requiring water uptake and ion transport, such as in fuel cell membranes. Sulfonation of PEEK to form sulfonated PEEK (SPEEK) introduces sulfonic acid groups, thereby increasing its hydrophilicity and proton conductivity.

While the most common method for producing SPEEK involves the use of concentrated sulfuric acid as the sulfonating agent, the derivatization of PEEK with this compound represents an alternative theoretical pathway. In principle, the anhydride functionality of this compound could react with the PEEK backbone, although this method is not widely documented in scientific literature. The dual functionality of this compound, possessing both an anhydride and a sulfonic acid group, makes it a reactive molecule for creating specialized polymers . The anhydride ring is susceptible to nucleophilic attack, which can be exploited to introduce the sulfonated phthaloyl moiety into various molecules .

The properties of SPEEK membranes are highly dependent on the degree of sulfonation (DS), which dictates the concentration of sulfonic acid groups in the polymer chain. A higher DS generally leads to increased proton conductivity but can also result in excessive swelling and reduced mechanical stability.

Table 1: Properties of Sulfonated Poly(ether ether ketone) (SPEEK) Membranes Synthesized via Conventional Sulfonation**

Degree of Sulfonation (DS) (%)Ion Exchange Capacity (IEC) (meq/g)Proton Conductivity (S/cm)Water Uptake (%)
41-~10-4-
681.9~10-2-
Note: Data is for SPEEK synthesized using concentrated sulfuric acid, as direct derivatization with this compound is not widely reported. Data sourced from multiple studies for comparative purposes mdpi.com.
Poly(vinyl alcohol) (PVA) Crosslinking and Sulfonation

Poly(vinyl alcohol) (PVA) is a water-soluble, biocompatible polymer with excellent film-forming properties. To make it suitable for applications in aqueous environments, such as in membranes for fuel cells and pervaporation, it needs to be crosslinked to prevent dissolution. 4-Sulfophthalic acid, the hydrolyzed form of the anhydride, serves as an effective agent for both crosslinking and sulfonating PVA in a single step. The carboxylic acid groups of 4-sulfophthalic acid react with the hydroxyl groups of PVA to form ester bonds, creating a crosslinked network, while the sulfonic acid groups are incorporated into the polymer structure researchgate.netmdpi.com.

This modification is crucial for developing proton-conducting membranes from PVA, which would otherwise have very low ionic conductivity researchgate.net. The degree of crosslinking and sulfonation can be controlled by varying the reaction conditions, such as the concentration of 4-sulfophthalic acid and the crosslinking time and temperature researchgate.net.

Role of Sulfonic Acid Groups in Enhancing Hydrophilicity and Proton Conductivity

The sulfonic acid (-SO3H) groups introduced into the PVA matrix by 4-sulfophthalic acid play a pivotal role in enhancing the membrane's hydrophilicity and proton conductivity. These groups are highly polar and readily associate with water molecules, increasing the water uptake of the membrane researchgate.netjmaterenvironsci.com. This absorbed water acts as a medium for proton transport.

The sulfonic acid groups are strong Brønsted acids, meaning they readily donate their protons (H+). Under hydrated conditions, these protons can "hop" between adjacent sulfonic acid sites and water molecules, facilitating proton conduction through the membrane via the Grotthuss mechanism researchgate.net. The density of these sulfonic acid groups, often quantified by the ion-exchange capacity (IEC), is directly related to the proton conductivity of the membrane. A higher IEC generally leads to higher proton conductivity researchgate.netresearchgate.net. However, an excessively high water uptake can lead to dimensional instability and reduced mechanical strength of the membrane researchgate.net.

Table 2: Influence of 4-Sulfophthalic Acid (sPTA) Content on PVA Membrane Properties

sPTA Content (wt%)Ion Exchange Capacity (IEC) (meq/g)Water Uptake (%)Proton Conductivity (S/cm)
10~0.25~400.024 - 0.035
20~0.50~60-
Data compiled from studies on PVA membranes sulfonated with sPTA researchgate.net.
PVA-Based Proton Exchange Membranes (PEMs) for Fuel Cells

Proton exchange membrane fuel cells (PEMFCs), particularly direct methanol fuel cells (DMFCs), are promising clean energy technologies. The proton exchange membrane is a key component, and materials like Nafion®, a perfluorinated sulfonic acid polymer, are commonly used. However, Nafion® suffers from high cost and high methanol crossover.

PVA membranes modified with 4-sulfophthalic acid have emerged as a cost-effective alternative to Nafion® for DMFC applications researchgate.netmdpi.com. The crosslinked structure of these membranes provides stability in the aqueous fuel environment, while the sulfonic acid groups facilitate proton transport from the anode to the cathode mdpi.com. An important advantage of PVA-based membranes is their significantly lower methanol permeability compared to Nafion®, which reduces fuel crossover and improves fuel cell efficiency researchgate.net. Research has shown that the proton conductivity of these membranes increases with the amount of 4-sulfophthalic acid used in their preparation researchgate.net.

Table 3: Performance of a PVA Membrane Modified with 10% 4-Sulfophthalic Acid in a Direct Methanol Fuel Cell

PropertyValueComparison with Nafion® 115
Proton Conductivity (S/cm)0.024 - 0.035Lower
Methanol Permeability (cm²/s)Relatively lowSignificantly lower
Data sourced from a study on sulfonated PVA membranes for DMFCs researchgate.net.
Pervaporation Membranes for Liquid Separations

Pervaporation is a membrane separation process used for the separation of liquid mixtures, particularly for the dehydration of organic solvents. The performance of a pervaporation membrane is characterized by its separation factor and permeation flux. Hydrophilic polymers like PVA are excellent candidates for the selective layer of pervaporation membranes for dehydration applications walshmedicalmedia.com.

Crosslinking PVA with 4-sulfophthalic acid enhances its stability in aqueous-organic mixtures and improves its separation performance. The sulfonic acid groups increase the hydrophilicity of the membrane, promoting the selective permeation of water molecules while hindering the transport of larger organic solvent molecules jmaterenvironsci.com. The crosslinked network structure also controls the degree of swelling of the membrane in the feed solution, which is crucial for maintaining high selectivity jmaterenvironsci.com. The high sulfonic group content from the crosslinker promotes the transit of more water molecules and increases the density of hydrogen bonds between water molecules, which can improve the water flux in membrane-based separation applications jmaterenvironsci.com.

Sulfonated Polyesters in Composite Materials

The incorporation of this compound into polyester (B1180765) resins is a key strategy for developing advanced composite materials. Anhydrides are frequently employed as curing agents for epoxy resins, which form the matrix in many high-performance fiber-reinforced composites. tri-iso.comappliedpoleramic.com The reaction between the anhydride and the epoxy resin, often in the presence of a hydroxyl-containing molecule, leads to the formation of a highly crosslinked polyester network. This network provides the composite with its characteristic mechanical strength and thermal stability. tri-iso.com

The general reaction mechanism involves the opening of the anhydride ring by a hydroxyl group, followed by the reaction of the resulting carboxylic acid with an epoxy group to form a stable ester linkage, thus building the crosslinked network. appliedpoleramic.com The stoichiometry between the epoxy resin and the anhydride curing agent is a critical parameter that determines the crosslink density and, consequently, the final properties of the cured material, such as its glass transition temperature and hardness. tri-iso.com

Polyketanil Modification through Dopant Engineering

Polyketanils, a class of conjugated polymers, have garnered interest for their unique electronic and optical properties. Research has demonstrated that these properties can be finely tuned through a process known as dopant engineering. This involves the use of specific molecules, or dopants, that interact with the polymer backbone and modify its electronic structure.

A derivative of 4-sulfophthalic acid, specifically the 1,2-(di-2-ethylhexyl)ester of 4-sulfophthalic acid (DEHEPSA), has been successfully employed as a bifunctional protonating agent for polyketanils. The sulfonic acid group of DEHEPSA protonates the ketimine groups (-C=N-) in the polyketanil main chain. This protonation, a form of acid-base doping, alters the electronic distribution within the polymer, leading to significant changes in its absorption and photoluminescence spectra. This allows for the precise tuning of the material's optical properties.

In addition to its role as a dopant, the DEHEPSA molecule also contains bulky plasticizing groups (di-2-ethylhexyl ester). These groups disrupt the intermolecular packing of the polymer chains, which in turn lowers the glass transition temperature (Tg) of the polyketanil. This plasticizing effect enhances the flexibility of the material, making it more processable and suitable for a wider range of applications. This dual functionality of the 4-sulfophthalic acid derivative—acting as both an electronic dopant and a plasticizer—showcases the potential of dopant engineering to tailor the properties of conjugated polymers for specific applications.

Crosslinking Agent Functionality in Polymer Networks

This compound possesses the necessary chemical functionalities to act as an effective crosslinking agent in the formation of polymer networks. The anhydride group is highly reactive towards nucleophiles such as hydroxyl (-OH) and amine (-NH2) groups, which are common functionalities in prepolymers and oligomers.

The crosslinking mechanism with hydroxyl-terminated polymers, for example, proceeds through the ring-opening of the anhydride by the hydroxyl groups of the prepolymer chains. This reaction forms an ester linkage and a free carboxylic acid group. The newly formed carboxylic acid can then react with another hydroxyl group, creating a second ester linkage and effectively forming a crosslink between two polymer chains. This process, when repeated throughout the polymer matrix, leads to the formation of a three-dimensional, insoluble, and infusible network. appliedpoleramic.com The presence of a catalyst, such as a tertiary amine, is often required to accelerate the curing process. tri-iso.com

The unique structure of this compound, containing both an anhydride and a sulfonic acid group, offers additional possibilities for controlling the properties of the resulting polymer network. The sulfonic acid group, being strongly acidic and hydrophilic, can influence the reaction kinetics and the final properties of the network, such as its swelling behavior in polar solvents, its ion-exchange capacity, and its thermal stability. The ability to form robust, crosslinked networks makes this compound a candidate for applications in coatings, adhesives, and thermosetting plastics.

Catalysis Research

Heterogeneous Catalyst Development Using 4-Sulfophthalic Acid Grafting

The development of heterogeneous catalysts is a key area of research aimed at creating efficient, stable, and recyclable catalytic systems. A promising approach involves the immobilization of catalytically active species onto solid supports, such as magnetic nanoparticles. While specific research on grafting 4-sulfophthalic acid onto silica-modified zirconium ferrite nanoparticles is not extensively documented, the methodology has been well-established for similar magnetic nanoparticles like cobalt and iron ferrite. researchgate.netmdpi.com

The general procedure involves a multi-step synthesis. First, the magnetic nanoparticle cores (e.g., zirconium ferrite) are synthesized. These cores are then coated with a thin layer of silica (SiO2). This silica shell serves two main purposes: it prevents the agglomeration of the nanoparticles and provides a surface rich in silanol (B1196071) (-Si-OH) groups, which are ideal for further functionalization. acs.org

The final step is the grafting of the sulfonic acid group onto the silica surface. For an aromatic sulfonic acid like 4-sulfophthalic acid, this can be achieved by first introducing a suitable linker molecule to the silica surface that can then be sulfonated, or by reacting a modified 4-sulfophthalic acid derivative with the surface silanol groups. The resulting material is a solid support with magnetically separable properties and accessible, catalytically active sulfonic acid sites. These heterogeneous catalysts can be easily removed from a reaction mixture using an external magnet, which simplifies the purification process and allows for the catalyst to be reused multiple times. mdpi.com

Multicomponent reactions (MCRs) are chemical transformations in which three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. These reactions are highly valued in organic synthesis for their efficiency and atom economy. Many MCRs, such as the Biginelli and Hantzsch reactions, are catalyzed by Brønsted acids. scielo.brmdpi.com

The sulfonic acid group (-SO3H) is a strong Brønsted acid and has been shown to be an effective catalyst for a variety of MCRs. scielo.br The catalytic cycle typically involves the protonation of a carbonyl group by the sulfonic acid, which activates it towards nucleophilic attack and initiates the reaction cascade.

4-Sulfophthalic acid, with its accessible sulfonic acid moiety, is a strong candidate for catalyzing such reactions. In a heterogeneous setup, as described in the previous section, the grafted 4-sulfophthalic acid would provide the necessary acidic sites to promote the reaction. The solid-supported catalyst could be used to synthesize a wide range of biologically and pharmaceutically relevant heterocyclic compounds, such as dihydropyrimidinones (from the Biginelli reaction) and dihydropyridines (from the Hantzsch reaction), with the added benefits of easy catalyst separation and recyclability. scielo.brmdpi.com

Data Tables

Table 1: Properties of Polyketanils Modified with DEHEPSA

PropertyUnmodified PolyketanilPolyketanil with DEHEPSA
Absorption Spectrum Varies with backboneRed-shifted
Photoluminescence Varies with backboneTunable emission
Glass Transition Temp. (Tg) HigherLower
Flexibility LowerHigher

Table 2: Components of a Heterogeneous Catalyst System

ComponentMaterial ExampleFunction
Magnetic Core Zirconium FerriteProvides magnetic separability
Coating Silica (SiO2)Prevents agglomeration, provides surface for functionalization
Catalytic Group 4-Sulfophthalic AcidProvides Brønsted acid sites for catalysis

Homogeneous Catalysis by 4-Sulfophthalic Acid in Organic Transformations

4-Sulfophthalic acid, the hydrated form of the anhydride, has demonstrated significant efficacy as a homogeneous catalyst in several organic reactions. Its water solubility and acidic nature make it an environmentally benign and effective catalyst, particularly in aqueous media.

4-Sulfophthalic acid (4-H3SPA) has been successfully employed as a catalyst for the synthesis of bis(indolyl)methanes. researchgate.netlookchem.comresearchgate.net This reaction involves the electrophilic substitution of indole derivatives onto aldehyde compounds. Research has shown that a 50 wt% aqueous solution of 4-sulfophthalic acid effectively catalyzes this transformation, leading to good to excellent yields of the desired bis-heterocyclic products. researchgate.netlookchem.com The process is noted for its simplicity, mild reaction conditions, and the absence of hazardous organic solvents, aligning with the principles of green chemistry. researchgate.netlookchem.com

The reaction is typically carried out by reacting an indole with various aromatic aldehydes in the presence of a catalytic amount of the 4-sulfophthalic acid solution. researchgate.net The catalyst activates the aldehyde, facilitating the nucleophilic attack by two equivalents of indole to form the corresponding bis(indolyl)methane.

Catalytic Performance of 4-Sulfophthalic Acid in the Synthesis of Bis(indolyl)methanes
Aldehyde ReactantReaction TimeYield (%)Reference
Benzaldehyde10 min98% researchgate.net
4-Chlorobenzaldehyde15 min96% researchgate.net
4-Methylbenzaldehyde15 min97% researchgate.net
4-Methoxybenzaldehyde20 min95% researchgate.net
3-Nitrobenzaldehyde25 min94% researchgate.net
2-Chlorobenzaldehyde30 min92% researchgate.net

4-Sulfophthalic acid also serves as an effective catalyst in condensation reactions that bear resemblance to cycloaddition processes, such as the synthesis of biscoumarins. The synthesis of 3,3′-(arylmethylene)-bis-4-hydroxycoumarins is achieved through a pseudo-three-component reaction of aryl aldehydes with 4-hydroxycoumarin. researchgate.net This transformation is catalyzed by a 50 wt% aqueous solution of 4-sulfophthalic acid at 80 °C. researchgate.net The mechanism is proposed to proceed through a sequence of Knoevenagel condensation, followed by a Michael addition and tautomerization, ultimately yielding the biscoumarin product in good to excellent yields. researchgate.net

Role as a Co-catalyst or Promoter in Metal-Organic Reactions (e.g., Phthalocyanine (B1677752) Synthesis)

In the realm of metal-organic reactions, 4-sulfophthalic acid plays a crucial role as a starting material or promoter in the synthesis of sulfonated metal phthalocyanines. nih.gov These complex macrocycles are synthesized from 4-sulfophthalic acid, a metal halide (e.g., cobalt, iron, zinc), urea, and a catalyst such as 1,8-diazabicyclo- researchgate.netscirp.orgundec-7-ene (DBU). nih.govresearchgate.net

In this process, the 4-sulfophthalic acid acts as the phthalocyanine precursor. The presence of the sulfonic acid group is critical as it imparts water solubility to the final phthalocyanine dye, a key property for many of its applications in catalysis and as a sensitizer. nih.gov While not a catalyst in the traditional sense, its role is indispensable for creating the functional, sulfonated structure of the final product. The synthesis involves the tetramerization of the phthalic acid derivative around a central metal ion to form the characteristic phthalocyanine ring system. nih.gov

Nanomaterials and Nanocomposite Architectures

The unique chemical structure of this compound makes it a candidate for applications in nanotechnology, specifically in the surface engineering of nanoparticles to create advanced composite materials.

Surface Modification of Nanoparticles

The surface modification of nanoparticles is essential to prevent agglomeration, improve dispersion in various media, and impart new functionalities. scirp.orgresearchgate.netrsc.org Molecules containing sulfonic acid groups are particularly effective for this purpose. The sulfonic acid moiety can be used to functionalize the surface of nanoparticles, such as silica or metal oxides, through silylation or other grafting methodologies. rsc.org

This compound, with its reactive anhydride group and a sulfonic acid group, is well-suited for such modifications. The anhydride ring can react with surface hydroxyl or amine groups on a nanoparticle, forming a covalent bond. This process leaves the sulfonic acid group exposed on the surface, which can dramatically alter the nanoparticle's properties by:

Increasing Hydrophilicity: The polar sulfonic acid groups enhance the nanoparticle's dispersibility in aqueous and other polar solvents.

Creating Surface Charge: The acidic nature of the group imparts a negative surface charge, leading to electrostatic repulsion between particles that prevents aggregation. nih.gov

Providing Sites for Further Functionalization: The sulfonate group can serve as a coordination site for metal ions or for electrostatic interaction with positively charged molecules.

Magnetic nanoparticles (MNPs) are of great interest for biomedical and catalytic applications, but they require a surface coating to ensure stability and biocompatibility. nih.govnih.gov Polymers are widely used to form a protective shell around the magnetic core. nih.gov

This compound can be utilized as a monomer or a modifying agent in the synthesis of polymers for coating MNPs. By incorporating it into a polymer chain, the resulting polymer will possess pendant sulfonic acid groups. This approach is analogous to the use of polystyrene sulfonic acid (PSS), a polymer known to effectively coat and stabilize MNPs. nih.govtandfonline.com

The functionalization process would involve two main steps:

Polymer Synthesis: this compound can be copolymerized with other monomers. The anhydride group can react with diols or diamines to be integrated into a polyester or polyimide backbone.

Nanoparticle Coating: The resulting sulfonated polymer can then be coated onto the surface of MNPs, typically iron oxide (Fe₃O₄), through co-precipitation or other encapsulation methods.

This polymer shell, functionalized with sulfonic acid groups derived from this compound, provides both steric and electrostatic stabilization, preventing the MNPs from aggregating in solution. nih.govtandfonline.com Furthermore, these functionalized MNPs can act as magnetically recoverable solid acid catalysts, leveraging the high density of Brønsted acid sites on their surface for organic synthesis. researchgate.nettandfonline.com

Synthesis of Sulfonated Polyester-Silver Nanoparticle Composites

The development of polymer-nanoparticle composites is a significant area of materials research, aiming to combine the properties of polymers with the unique functionalities of nanoscale materials. Sulfonated polyesters, often synthesized using aromatic sulfo-comonomers, serve as excellent matrices for the in-situ generation and stabilization of silver nanoparticles (AgNPs). The sulfonic acid groups appended to the polymer backbone play a crucial role in this process.

Research into sulfonated polymer-AgNP composites has elucidated a general mechanism for their formation. The sulfonate groups (–SO₃⁻) act as anchoring sites, binding silver ions (Ag⁺) from a precursor solution through electrostatic interactions. nih.govrsc.org Subsequent reduction of these ions, often using a chemical reducing agent like sodium borohydride or L-ascorbic acid, leads to the formation of metallic silver nanoparticles directly on or within the polymer matrix. rsc.orgresearchgate.net The polymer matrix not only facilitates the nucleation of the nanoparticles but also prevents their aggregation, ensuring a stable and uniform dispersion.

While direct studies detailing the use of this compound for this specific application are not prevalent in the reviewed literature, the synthesis of sulfonated copolyesters using structurally similar monomers, such as sodium isophthalic acid-5-sulfonate (SIPA), is well-documented. mdpi.com These copolyesters are created through polycondensation reactions, where the sulfonated monomer is incorporated alongside traditional diacids (e.g., terephthalic acid) and diols (e.g., ethylene glycol). mdpi.comgoogle.com The resulting sulfonated polyester possesses the necessary functional groups to act as a template for AgNP synthesis, as demonstrated by studies on analogous systems like sulfonated polyethersulfone (SPES) and poly(styrene-co-sulfonic acid). nih.govrsc.org

Table 1: Role of Sulfonated Polymers in Silver Nanoparticle Composite Formation

Component/Step Function Relevant Findings
Sulfonated Polymer Matrix Provides structural support and stabilization for nanoparticles. Can be synthesized from monomers like SIPA to create copolyesters with controlled properties. mdpi.com
Sulfonate Groups (–SO₃⁻) Act as binding sites for silver ions (Ag⁺) via electrostatic interaction. The negatively charged –SO₃⁻ group serves as an effective linker between the polymer and Ag⁺ ions. rsc.org
Silver Ion (Ag⁺) Loading Silver ions from a precursor (e.g., AgNO₃) are introduced to the polymer matrix. Interaction between sulfonated groups and silver ions is a key step for nanoparticle immobilization. nih.gov
Chemical Reduction A reducing agent (e.g., Vitamin C) is used to convert Ag⁺ ions to metallic Ag⁰ nanoparticles. An in-situ reduction method coats the polymer with AgNPs. rsc.org

| Stabilization | The polymer matrix physically prevents the agglomeration of the newly formed AgNPs. | The resulting nanocomposite shows excellent antibacterial activity and self-healing properties. nih.govresearchgate.net |

Fabrication of Dendritic Silver Nanostructures

Dendritic nanostructures are highly branched, tree-like architectures that offer a large surface-area-to-volume ratio, making them valuable in catalysis and surface-enhanced Raman scattering (SERS). The fabrication of these intricate structures often relies on kinetics-controlled growth processes where factors like precursor concentration, temperature, and the presence of shape-directing agents influence the final morphology. ucl.ac.uk However, based on a review of the available scientific literature, the specific role or application of this compound in the direct fabrication of dendritic silver nanostructures is not documented.

Optoelectronic and Photonic Materials Research

This compound serves as a key precursor in the synthesis of materials for optoelectronic and photonic applications, primarily through its use in creating sulfonated polymers and phthalocyanine dyes. Sulfonation is a critical strategy for tuning the electronic properties and processability of these materials.

Sulfonated polymers, such as sulfonated polyimides and poly(ether ether ketone)s (SPEEK), are actively researched for various applications, including as proton exchange membranes in fuel cells and in optoelectronic devices. researchgate.netmdpi.com The introduction of the –SO₃H group, which can be achieved by using monomers like this compound, enhances the solubility of these otherwise rigid polymers, making them easier to process into thin films. Furthermore, the strong electron-withdrawing nature of the sulfonate group can modify the polymer's electronic energy levels, influencing its optical and electrical properties.

Moreover, this compound is a direct precursor for synthesizing sulfonated phthalocyanines. Phthalocyanines are large, aromatic macrocyclic compounds known for their intense color and exceptional stability. They are structurally similar to porphyrins and exhibit unique photophysical properties, making them suitable for applications such as:

Nonlinear optics: Materials whose refractive index changes with the intensity of incident light.

Photodynamic therapy: As photosensitizers that generate reactive oxygen species upon light exposure.

Organic photovoltaics: As light-absorbing materials in solar cells.

Organic light-emitting diodes (OLEDs): As components in the emissive or charge-transport layers.

The sulfonation of the phthalocyanine ring significantly improves its solubility in polar solvents, preventing the aggregation that often quenches its photoactive properties. This allows for the formation of high-quality thin films and uniform solutions necessary for device fabrication and fundamental photophysical studies.

Synthesis of Sulfonated Phthalocyanines

Sulfonated phthalocyanines are a class of water-soluble dyes and pigments with significant applications in various technological fields. google.com One primary method for their preparation involves using a sulfonated precursor during the synthesis of the phthalocyanine molecule. google.com this compound, or its corresponding acid, 4-sulfophthalic acid, serves as this key precursor. google.comnih.gov

In a typical synthesis, 4-sulfophthalic acid can be used to replace a portion of the standard phthalic anhydride in the well-established phthalic anhydride-urea synthesis method. google.com The degree of sulfonation in the final phthalocyanine product is directly related to the proportion of the sulfonated precursor used in the reaction mixture. google.com The incorporation of the sulfonic acid group from this compound enhances the solubility of the resulting phthalocyanine dyes in aqueous solutions, a critical property for many of their applications.

Sulfonated cobalt phthalocyanine is a notable derivative synthesized using sulfonated phthalic anhydride mixtures. rsc.org This compound has demonstrated significant catalytic performance, particularly in sweetening processes for industrial applications. rsc.org A green and efficient one-step, solid-phase synthesis route has been developed that directly utilizes a sulfonated phthalic anhydride mixture, thereby avoiding the significant waste acid pollution associated with the direct sulfonation of cobalt phthalocyanine. rsc.org

The synthesis involves reacting the sulfonated phthalic anhydride mixture with urea, a cobalt source like cobalt chloride, and a catalyst such as ammonium (B1175870) molybdate (B1676688) at high temperatures. rsc.orggoogle.com Research has focused on optimizing the reaction conditions to maximize the yield and catalytic efficiency of the final product. rsc.org

Table 1: Optimal Reaction Conditions for Solid-Phase Synthesis of Sulfonated Cobalt Phthalocyanine

Parameter Optimal Condition
Raw Material Phthalic anhydride mixture with 60% sulfonation degree
Ratio of Urea to PA–SPA mixture 4:1
Ratio of Cobalt Chloride to PA–SPA mixture 1:4
Catalyst Ammonium molybdate (1 wt%)
Reaction Temperature 260 °C
Reaction Time 3 hours

Data sourced from a study on the solid-phase synthesis of sulfonated cobalt phthalocyanine. rsc.org

The resulting sulfonated cobalt phthalocyanine/carbon nanotube hybrid (CoPc-SO3H/CNT) has shown excellent catalytic activity for both oxygen reduction reactions (ORRs) and oxygen evolution reactions (OERs), which is crucial for rechargeable metal-air batteries. rsc.org

The introduction of sulfonic acid groups to zinc phthalocyanine (ZnPc) enhances its utility in advanced functional materials, particularly where aqueous solubility is required. semanticscholar.org While direct sulfonation of ZnPc is one route, building the molecule from sulfonated precursors like this compound is also a viable method. The properties of the final material are heavily influenced by the degree and position of sulfonation on the phthalocyanine ring.

The characterization of sulfonated zinc phthalocyanines often involves advanced analytical techniques. Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization (MALDI), has proven effective in identifying the various sulfonated species, including evidence of pentasulfonated zinc phthalocyanine. worldscientific.com Capillary electrophoresis is another tool used for separation and analysis, though aggregation of sulfonated phthalocyanines in solution can present challenges. worldscientific.com These advanced materials are explored for their photophysical and semiconducting properties, which are valuable for applications in new-generation solar cells and sensors. scienceweb.uz

Impact on Electron Transfer Abilities and Spectroscopic Properties

The addition of sulfonate groups, derived from this compound, has a profound effect on the electronic and optical properties of phthalocyanines. Phthalocyanine derivatives are known for their efficient electron transfer abilities, which underpin many of their applications. nih.gov

The sulfonic acid group is a strong electron-withdrawing group. nih.gov Its presence on the phthalocyanine ring reduces the electron charge in the macrocycle, which in turn alters the redox potential of the molecule. nih.gov This modification of the electronic structure directly impacts the electron transfer kinetics. For instance, studies on sulfonated aluminum phthalocyanines have shown that they can form complexes with molecules like cytochrome c, leading to an efficient electron-transfer process from the photo-excited phthalocyanine to the protein. researchgate.net The efficiency of this charge transfer can be tuned by the degree of sulfonation. researchgate.net The ability to control the electron-accepting properties of the phthalocyanine macrocycle is crucial for its role in charge transfer processes. nih.gov

Spectroscopically, sulfonation influences the absorption and emission properties of phthalocyanines. The chromophore system of phthalocyanines leads to strong absorption in the near-UV (B band) and, most characteristically, in the visible red region (Q band). mdpi.com

Table 2: General Spectroscopic Properties of Phthalocyanines

Spectroscopic Feature Wavelength Region Description
B Band (or Soret Band) ~300–400 nm Strong absorption in the near-UV region.
Q Band ~600–800 nm Intense, characteristic absorption in the visible/near-IR region, responsible for the molecules' vibrant colors. mdpi.com

These are general ranges; the exact λmax is influenced by the central metal ion, peripheral substituents like sulfonate groups, and the solvent environment. mdpi.comarizona.edu

Theoretical and Computational Studies of 4 Sulfophthalic Anhydride

Density Functional Theory (DFT) Investigations

DFT calculations are instrumental in analyzing the electronic landscape of 4-Sulfophthalic anhydride (B1165640). The molecule's significance stems from its dual functionality, featuring both an anhydride ring and a sulfonic acid group. The sulfonic acid moiety (-SO₃H) at the 4-position is a strong electron-withdrawing group. This property significantly enhances the electrophilic character of the anhydride's carbonyl carbons, making them highly susceptible to nucleophilic attack.

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—helps identify the most probable sites for reaction. In related phthalic anhydride derivatives, the LUMO is typically localized on the anhydride and benzene (B151609) groups, indicating these are the primary electron-accepting zones for a nucleophilic attack. nih.gov Conversely, the HOMO distribution highlights the electron-donating regions. For 4-Sulfophthalic anhydride, the presence of the sulfonate group modifies this distribution, further polarizing the molecule and increasing the LUMO's accessibility at the carbonyl carbons.

Table 1: Predicted Electronic Properties of Functional Groups in this compound

Functional GroupPositionElectronic EffectPredicted Impact on Reactivity
AnhydrideFused to RingElectrophilicPrimary site for nucleophilic attack
Carbonyl CarbonsPart of AnhydrideElectron-deficient (δ+)Enhanced susceptibility to nucleophiles
Sulfonic Acid (-SO₃H)4-positionStrong Electron-WithdrawingIncreases electrophilicity of the anhydride ring

DFT is also employed to model reaction mechanisms and predict the most favorable pathways by calculating the energies of reactants, transition states, and products. mdpi.comrsc.org For this compound, this can be applied to its synthesis and subsequent reactions.

One common synthesis route is the direct sulfonation of phthalic anhydride, where the sulfonic acid group is preferentially added at the 4-position due to regioselectivity. DFT calculations can model the transition states for sulfonation at different positions on the aromatic ring, confirming why the 4-isomer is the major product.

Furthermore, in reactions with nucleophiles like amines or alcohols, the anhydride ring opens. DFT can be used to map the potential energy surface of this ring-opening reaction. Such studies on similar anhydrides have shown that the reaction proceeds through a tetrahedral intermediate. researchgate.net The activation energy for this step can be calculated, providing a quantitative measure of the molecule's reactivity, which is enhanced by the electron-withdrawing sulfonate group.

Molecular Dynamics (MD) Simulations

MD simulations model the physical movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. These simulations are valuable for understanding how this compound interacts with other molecules, such as in a polymer matrix, and for analyzing its conformational flexibility.

When used as a monomer or crosslinker in polymer synthesis, the functional groups of this compound play a crucial role in establishing non-covalent interactions. The sulfonic acid group is a potent hydrogen bond donor, while the carbonyl oxygens of the anhydride and the oxygens of the sulfonate group are strong hydrogen bond acceptors.

MD simulations can be used to model the interactions between this compound and polymer chains. mdpi.commdpi.com For instance, in a polyamide system, the sulfonic acid group of the anhydride could form strong hydrogen bonds with the amide groups of the polymer backbone. mdpi.com These interactions are critical for the miscibility of the components and the mechanical properties of the resulting material. dovepress.com Simulations can quantify the number and lifetime of these hydrogen bonds, revealing the strength and stability of the polymer-crosslinker network. researchgate.netresearchgate.net

Table 2: Potential Hydrogen Bonding Interactions of this compound in a Polymer Matrix

This compound GroupRolePotential Polymer Partner GroupType of Interaction
Sulfonic Acid (-SO₃H)H-Bond DonorAmide (-CONH-), Hydroxyl (-OH)Strong intermolecular H-bond
Carbonyl Oxygen (-C=O)H-Bond AcceptorAmide (-NH-), Hydroxyl (-OH)Intermolecular H-bond
Sulfonate Oxygens (-SO₂-O -H)H-Bond AcceptorAmide (-NH-), Hydroxyl (-OH)Intermolecular H-bond

While the phthalic anhydride core is largely planar and rigid, the sulfonic acid group has rotational freedom around the C-S bond. MD simulations can explore the conformational landscape of the molecule, identifying the most stable orientations (conformers) in different environments, such as in a vacuum, a solvent, or a solid state. nih.govresearchgate.net

In the condensed phase, intermolecular interactions heavily influence which conformers are present. nih.gov Simulations can reveal how molecules of this compound pack together, highlighting the role of hydrogen bonding and dipole-dipole interactions in forming the solid-state structure. The radius of gyration can be calculated from MD trajectories to provide information about the molecule's compactness and shape in a given environment. dovepress.com This analysis is crucial for predicting material properties like density and crystallinity when this compound is incorporated into a larger system.

Application of Hammett Theory to Substituent Effects

The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. wikipedia.org It provides a quantitative framework for understanding how the sulfonic acid group in this compound modifies the reactivity of the parent phthalic anhydride molecule. The equation is given by:

log (k/k₀) = σρ

where k is the rate constant for the substituted compound, k₀ is the rate constant for the unsubstituted compound, σ (sigma) is the substituent constant, and ρ (rho) is the reaction constant. wikipedia.org

The sulfonic acid group (-SO₃H) is recognized as a powerful electron-withdrawing substituent through both inductive and resonance effects. Therefore, it possesses a large, positive Hammett substituent constant (σ). For reactions that are accelerated by a decrease in electron density at the reaction center, such as nucleophilic attack on the anhydride's carbonyl carbon, the reaction constant (ρ) is positive.

According to the Hammett equation, the product of a positive σ and a positive ρ results in a positive value for log(k/k₀), signifying that k > k₀. This quantitatively confirms that the presence of the 4-sulfo group significantly enhances the rate of nucleophilic acyl substitution on the anhydride ring compared to unsubstituted phthalic anhydride. This principle is fundamental to its role as a reactive monomer in polymerization and as an intermediate in organic synthesis.

Table 3: Application of Hammett Equation to this compound Reactivity

ComponentDescriptionValue/Sign for this compoundImplication
Substituent -SO₃H (Sulfonic Acid)Electron-withdrawingStabilizes negative charge in the transition state of nucleophilic attack
σ (Substituent Constant) Quantifies electronic effect of the substituentPositive (σ > 0)Indicates strong electron-withdrawing nature
Reaction Nucleophilic Acyl SubstitutionSensitive to electron density at carbonyl carbonReaction is accelerated by electron-withdrawing groups
ρ (Reaction Constant) Measures sensitivity of the reaction to substituent effectsPositive (ρ > 0)A negative charge is built up or a positive charge is lost during the reaction
log (k/k₀) Predicted change in reaction ratePositive (σρ > 0)The reaction rate (k) is greater than that of the unsubstituted reference (k₀)

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. This technique allows for the prediction of how a molecule will interact with other chemical species, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). The MEP is mapped onto the electron density surface of the molecule, with different colors representing varying levels of electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent intermediate levels of electrostatic potential.

For this compound, the MEP map would be significantly influenced by the strong electron-withdrawing nature of both the anhydride and the sulfonic acid functional groups. The oxygen atoms of the anhydride carbonyl groups and the sulfonyl group are expected to be the most electron-rich areas, depicted as intense red on the MEP map. These regions represent the primary sites for interaction with electrophiles.

Conversely, the hydrogen atom of the sulfonic acid group and the carbonyl carbon atoms of the anhydride ring are anticipated to be the most electron-deficient regions, illustrated by a deep blue color. These sites are the most likely targets for nucleophilic attack. The aromatic ring itself would display a more complex distribution of electrostatic potential, influenced by the competing electron-withdrawing effects of the attached functional groups.

This detailed charge distribution analysis is instrumental in understanding the reactivity of this compound, guiding the synthesis of its derivatives, and predicting its behavior in various chemical environments. The insights gained from MEP mapping are valuable in fields such as materials science and medicinal chemistry, where the molecule's interactive properties are of prime importance.

Molecular Region Predicted Electrostatic Potential Color on MEP Map Predicted Reactivity
Carbonyl Oxygens (Anhydride)Highly NegativeRedProne to Electrophilic Attack
Sulfonyl Oxygens (Sulfonic Acid)Highly NegativeRedProne to Electrophilic Attack
Carbonyl Carbons (Anhydride)Highly PositiveBlueProne to Nucleophilic Attack
Sulfonic Acid HydrogenHighly PositiveBlueProne to Nucleophilic Attack
Aromatic RingIntermediate/Slightly PositiveGreen/YellowGenerally less reactive to electrophiles

Geometry Optimization and Energy Minimization Techniques

Geometry optimization and energy minimization are fundamental computational procedures aimed at determining the most stable three-dimensional arrangement of atoms in a molecule. This stable conformation, known as the global energy minimum, corresponds to the molecule's most likely structure under a given set of conditions. These techniques are essential for accurately predicting various molecular properties, including bond lengths, bond angles, and dihedral angles, which in turn influence the molecule's reactivity and physical characteristics.

The process of geometry optimization involves iterative calculations that adjust the positions of the atoms in a molecule to find the arrangement with the lowest possible potential energy. Various computational methods can be employed for this purpose, ranging from classical mechanics-based approaches (molecular mechanics) to more sophisticated quantum mechanical methods such as Density Functional Theory (DFT). The choice of method and basis set is critical and depends on the desired level of accuracy and the computational resources available. For a molecule like this compound, DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are commonly used to achieve a reliable balance between accuracy and computational cost.

The optimized geometry of this compound is expected to feature a nearly planar phthalic anhydride core, with the sulfonic acid group introducing some out-of-plane distortion. The strong electron-withdrawing nature of the sulfonyl group would likely influence the bond lengths and angles within the aromatic ring and the anhydride moiety. Specifically, the carbon-sulfur bond and the sulfur-oxygen bonds in the sulfonic acid group, as well as the carbon-oxygen bonds in the anhydride ring, would have characteristic lengths that can be precisely predicted through these computational methods.

The data obtained from geometry optimization is not only crucial for understanding the molecule's intrinsic properties but also serves as a foundational input for more advanced computational studies, such as frequency calculations, molecular dynamics simulations, and docking studies.

Parameter Predicted Value (Illustrative) Computational Method
C-S Bond Length1.78 ÅDFT/B3LYP/6-311G(d,p)
S=O Bond Length1.45 ÅDFT/B3LYP/6-311G(d,p)
C=O Bond Length (Anhydride)1.20 ÅDFT/B3LYP/6-311G(d,p)
C-O Bond Length (Anhydride)1.38 ÅDFT/B3LYP/6-311G(d,p)
O-S-O Bond Angle120°DFT/B3LYP/6-311G(d,p)
C-C-C Bond Angle (Aromatic)~120°DFT/B3LYP/6-311G(d,p)

Advanced Analytical and Characterization Techniques in 4 Sulfophthalic Anhydride Research

Chromatographic Methods for Purity and Sulfonation Degree Determination

Chromatographic techniques are indispensable for separating 4-Sulfophthalic anhydride (B1165640) from starting materials, byproducts, and isomers. They are fundamental in assessing the purity of the final product and quantifying the extent of the sulfonation reaction.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for the qualitative and quantitative analysis of 4-Sulfophthalic anhydride and its related compounds. Due to the high polarity of the sulfonic acid group, RP-HPLC is particularly effective for separation.

A significant application of RP-HPLC is the determination of the sulfonation degree of phthalic anhydride. A novel method has been developed to monitor the reaction process and quantify the conversion to sulfonated product. youtube.comrsc.org Since anhydrides can be unstable in typical mobile phases, a sample pretreatment step such as hydrolysis or alcoholysis is employed to convert the anhydrides into their more stable corresponding acids or esters for accurate analysis. The chromatogram allows for the clear separation of the unreacted starting material (as phthalic acid) and the desired product (as 4-sulfophthalic acid), with their respective peak areas used to calculate the sulfonation degree. sigmaaldrich.comhmdb.ca This method has proven to be rapid and accurate for determining sulfonation degrees in the range of 2.8–71%. youtube.comrsc.org

The selection of the stationary phase and mobile phase is critical for achieving optimal separation. Specialized reverse-phase columns with low silanol (B1196071) activity are suitable for this analysis. nih.gov The mobile phase typically consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, such as phosphoric acid, to control the ionization of the acidic functional groups and achieve good peak shape. nih.gov

Table 1: Illustrative RP-HPLC Conditions for Analysis of 4-Sulfophthalic Acid

ParameterCondition
Stationary Phase Newcrom R1 (Reverse-Phase) nih.gov
Mobile Phase Acetonitrile (MeCN) and Water with Phosphoric Acid nih.gov
Analytes Phthalic acid (from unreacted anhydride), 4-Sulfophthalic acid sigmaaldrich.com
Application Purity assessment, Determination of sulfonation degree youtube.com

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of the sulfonation of phthalic anhydride. This technique is primarily used for qualitative assessment during the synthesis process. rsc.org

To monitor the reaction, small aliquots of the reaction mixture are taken at different time intervals and spotted on a TLC plate alongside the starting material (phthalic anhydride) and, if available, a pure sample of the product (this compound). rsc.orguzh.ch A typical TLC setup for this purpose involves three lanes: one for the starting material, one for the reaction mixture, and a "co-spot" lane containing both the starting material and the reaction mixture to aid in identification. uzh.ch

The plate is then developed in a suitable solvent system. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot corresponding to the more polar this compound product will appear and intensify. chemicalbook.com Due to the highly polar sulfonic acid group, the product will have a significantly lower retention factor (Rf) than the non-polar phthalic anhydride. The reaction is considered complete when the spot for the starting material is no longer visible in the reaction mixture lane. rsc.org TLC is also used to confirm the purity of the final product after purification steps. instanano.com

Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

Spectroscopic methods are essential for confirming the chemical structure of this compound. They provide direct evidence of the presence of key functional groups and offer detailed information about the arrangement of atoms within the molecule.

Fourier Transform Infrared (FTIR) spectroscopy is a primary tool for the structural characterization of this compound, as it directly confirms the presence of its defining functional groups: the cyclic anhydride and the sulfonic acid moieties.

The anhydride group in a cyclic, unsaturated system like this compound gives rise to two characteristic carbonyl (C=O) stretching bands. spectroscopyonline.com These typically appear at higher wavenumbers than in non-cyclic anhydrides. For cyclic anhydrides, the lower-wavenumber C=O stretching peak is generally more intense. spectroscopyonline.com The presence of the sulfonic acid group is confirmed by its characteristic absorption bands. The S=O stretching vibration is a key indicator and is expected around 1170 cm⁻¹. Additionally, the O-H stretching vibration from the sulfonic acid group can also be observed.

Table 2: Key FTIR Absorption Bands for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
AnhydrideC=O Asymmetric Stretch~1830 - 1870
AnhydrideC=O Symmetric Stretch~1750 - 1800
Sulfonic AcidS=O Stretch~1170
Sulfonic AcidO-H StretchBroad, ~3000

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound, allowing for unambiguous structural elucidation.

¹H NMR: The proton NMR spectrum is used to identify the chemical environment of the aromatic protons. For a 4-substituted phthalic anhydride ring, a complex splitting pattern for the three aromatic protons is expected. The introduction of the strong electron-withdrawing sulfonic acid group generally causes a downfield shift (to higher ppm values) for the adjacent aromatic protons. The expected chemical shifts for these protons are typically in the range of δ 7.5–8.5 ppm.

¹³C NMR: The carbon-13 NMR spectrum is particularly useful for identifying the carbonyl carbons of the anhydride and the carbons of the aromatic ring. The carbonyl carbons of anhydrides are highly deshielded and appear significantly downfield, typically in the range of δ 165–175 ppm. The aromatic carbons will show distinct signals, with the carbon atom directly attached to the sulfonic acid group exhibiting a characteristic chemical shift. Analysis of ¹³C NMR spectra of related compounds like phthalic acid and its derivatives aids in the precise assignment of these signals. researchgate.net

Table 3: Expected NMR Chemical Shift Ranges for this compound

NucleusFunctional GroupExpected Chemical Shift (δ, ppm)
¹H Aromatic Protons7.5 - 8.5
¹³C Anhydride Carbonyls165 - 175
¹³C Aromatic Carbons120 - 150

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the this compound molecule. The aromatic ring and carbonyl groups of the anhydride moiety constitute a chromophore, which absorbs UV light, promoting electrons from lower to higher energy molecular orbitals.

The primary electronic transitions observed for this type of molecule are π → π* transitions, which are associated with the conjugated π-electron system of the benzene (B151609) ring and the carbonyl groups. These transitions are typically of high intensity. The presence of the sulfonic acid group, an auxochrome, can influence the absorption maximum (λmax). Attaching an auxochrome to a chromophore often results in a bathochromic shift (a shift to a longer wavelength) and a hyperchromic effect (an increase in absorption intensity). slideshare.net For comparison, aqueous phthalic acid, a related compound, shows an absorbance maximum at approximately 281 nm. researchgate.net The introduction of the sulfonic acid group is expected to shift this absorption.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight of this compound and to elucidate its structure through the analysis of fragmentation patterns. When a molecule is introduced into a mass spectrometer, it is ionized to form a molecular ion (M+), whose mass-to-charge ratio (m/z) provides the molecular weight. For this compound (C₈H₄O₆S), the calculated molecular weight is 228.18 g/mol .

The high energy of the ionization process often causes the molecular ion to break apart into smaller, charged fragments. This fragmentation is not random; it occurs at the weakest bonds and results in a characteristic pattern of fragment ions that serves as a "fingerprint" for the molecule. The analysis of these fragments provides valuable information for structural confirmation.

Due to the presence of both a phthalic anhydride structure and a sulfonic acid group, the fragmentation of this compound can be predicted to follow pathways characteristic of both moieties. Energetically unstable molecular ions break into various pieces, but only the charged fragments are detected by the mass spectrometer. chemguide.co.uklibretexts.org

Key Fragmentation Pathways:

Loss of SO₃: A common fragmentation pathway for aromatic sulfonic acids is the cleavage of the C-S bond, leading to the loss of a neutral sulfur trioxide (SO₃) molecule (80 Da).

Anhydride Ring Fragmentation: The phthalic anhydride portion can undergo fragmentation, often involving the loss of carbon monoxide (CO, 28 Da) or carbon dioxide (CO₂, 44 Da).

Combined Fragmentation: A combination of these events can lead to a variety of smaller fragment ions.

Studies on related phthalate (B1215562) compounds show common fragment ions that can be diagnostic for the core structure. For instance, a deprotonated benzoate (B1203000) ion (m/z 121) and a deprotonated o-phthalic anhydride ion (m/z 147) are often observed in the mass spectra of phthalate metabolites. nih.gov While direct fragmentation data for this compound is specific, analysis of its derivatives confirms structural integrity through these techniques. mdpi.com

Table 1: Predicted Key Fragments in the Mass Spectrum of this compound

Fragment Ion FormulaLost Neutral FragmentPredicted m/z
[C₈H₄O₃]⁺SO₃148
[C₇H₄O]⁺SO₃, CO120
[C₈H₄SO₅]⁺CO200
[C₇H₄SO₄]⁺CO₂184

This detailed analysis of molecular weight and fragmentation is critical for confirming the synthesis of this compound and for identifying it in complex mixtures or as a monomer unit within a larger polymer structure.

Morphological and Material Characterization

When this compound is used as a monomer to create polymers, resins, or composite materials, the resulting bulk properties are highly dependent on their physical structure at the micro- and nanoscale. Techniques such as electron microscopy, X-ray diffraction, and surface area analysis are therefore essential for a comprehensive characterization.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at high magnification. It provides detailed information about surface topography, particle size and shape, and the dispersion of different phases in a composite material.

In the context of materials derived from this compound, SEM is used to:

Examine Particle Morphology: For powdered resins or polymers, SEM reveals the size, shape, and surface texture of individual particles.

Assess Surface Roughness: The incorporation of this compound can alter the surface characteristics of a polymer. SEM can qualitatively and quantitatively assess changes in surface roughness, which can impact properties like adhesion and wettability.

Analyze Composite Structures: When used in blends or composites, SEM can visualize how well the this compound-containing polymer is integrated with other components. This is crucial for understanding the mechanical and barrier properties of the final material.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, allowing for the investigation of the internal structure of materials at the nanoscale. Instead of scanning the surface, a beam of electrons is transmitted through an ultra-thin sample, providing detailed images of internal features.

For materials synthesized using this compound, TEM is particularly useful for:

Visualizing Nanoscale Ordering: In polymer science, TEM can reveal the presence of crystalline domains within a largely amorphous polymer matrix. This is critical as the degree of crystallinity strongly influences mechanical and thermal properties.

Characterizing Nanocomposites: If the this compound-based polymer is used as a matrix for nanoparticles, TEM can be used to assess the size, shape, and dispersion of the nanofillers.

Advanced techniques like four-dimensional scanning transmission electron microscopy (4D-STEM) are now being used to obtain highly detailed information about molecular ordering in polymer systems that are largely disordered. ox.ac.uk

X-Ray Diffraction (XRD) for Crystallinity and Structure

X-Ray Diffraction (XRD) is the primary technique for determining the atomic and molecular structure of a crystalline material. By analyzing the angles and intensities of X-rays diffracted by the crystal lattice, XRD can provide information on crystal structure, phase purity, and the degree of crystallinity.

In the study of this compound and its derivatives, XRD is applied to:

Determine Crystal Structure: For this compound itself or its crystalline derivatives, single-crystal XRD can be used to determine the precise arrangement of atoms in the crystal lattice, including bond lengths and angles.

Assess Material Crystallinity: For polymers synthesized from this compound, XRD is used to distinguish between amorphous (disordered) and crystalline (ordered) structures. A broad hump in the XRD pattern indicates an amorphous material, while sharp peaks are characteristic of a crystalline one. The ratio of the area of the crystalline peaks to the total area gives a quantitative measure of the degree of crystallinity.

Identify Polymorphs: Many organic compounds can exist in different crystalline forms, known as polymorphs, which can have different physical properties. XRD is essential for identifying and distinguishing between these polymorphs.

Table 2: Information Obtainable from XRD Analysis

ParameterDescription
Crystal System The basic geometric framework of the crystal (e.g., cubic, tetragonal, orthorhombic).
Lattice Parameters The dimensions of the unit cell, the smallest repeating unit in the crystal.
Phase Identification Comparison of the diffraction pattern to a database to identify the compound.
Crystallite Size Estimation of the size of the crystalline domains within the material.
% Crystallinity The weight fraction of the crystalline phase in a semi-crystalline material.

Brunauer-Emmett-Teller (BET) Surface Area Analysis

The Brunauer-Emmett-Teller (BET) method is a critical technique for measuring the specific surface area of porous and finely divided materials. lucideon.com The analysis is based on the physical adsorption of a gas (typically nitrogen) onto the surface of the material at cryogenic temperatures. eag.com By measuring the amount of gas adsorbed at various pressures, a multilayer adsorption isotherm is generated, from which the total surface area can be calculated. infinitalab.comox.ac.uk

This technique is particularly relevant when this compound is used to synthesize materials designed for applications requiring high surface area, such as:

Ion-Exchange Resins: The efficiency of an ion-exchange resin is directly related to the surface area available for interaction with the surrounding solution.

Catalysts and Catalyst Supports: In heterogeneous catalysis, a high surface area is crucial for maximizing the number of active sites available for a chemical reaction.

Adsorbents: Materials used for filtration or purification rely on a large surface area to effectively capture target molecules.

BET analysis provides a quantitative value for the specific surface area, typically expressed in square meters per gram (m²/g), which is a key parameter for quality control and performance evaluation of these specialized materials. The technique can also be extended using the Barrett-Joyner-Halenda (BJH) method to determine pore size distribution and pore volume, offering a complete characterization of the material's porous structure. lucideon.cominfinitalab.com

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Improved Sustainability

The traditional synthesis of 4-sulfophthalic anhydride (B1165640) typically involves the direct sulfonation of phthalic anhydride using strong sulfonating agents like fuming sulfuric acid. vulcanchem.com While effective, this method often requires harsh reaction conditions and can lead to the formation of isomeric and di-sulfonated byproducts, posing challenges for purification and waste management. To address these limitations, research is moving towards more sustainable and efficient synthetic strategies.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis is a promising green chemistry approach that can significantly reduce reaction times and improve energy efficiency. For the synthesis of 4-sulfophthalic anhydride, microwave irradiation offers a means to achieve rapid and uniform heating of the reaction mixture, potentially leading to shorter reaction times compared to conventional heating methods. This technique has shown success in the synthesis of related cyclic anhydrides and imides, suggesting its applicability for a more sustainable production of this compound.

Alternative Sulfonating Agents and Catalytic Systems: Future research may explore the use of milder and more selective sulfonating agents to minimize byproduct formation. The investigation of catalytic systems, such as Lewis acids, could enhance the regioselectivity of the sulfonation reaction, favoring the formation of the desired 4-isomer.

Renewable Feedstocks: While not yet applied directly to this compound, there is a growing interest in producing related platform chemicals, like phthalic anhydride, from renewable biomass-derived sources such as furan (B31954) and maleic anhydride. epa.govrsc.org This approach, which often involves Diels-Alder reactions followed by dehydration, could eventually provide a more sustainable pathway to the precursors of this compound, aligning with the principles of a circular economy. epa.govrsc.org

Table 1: Comparison of Synthetic Routes for Phthalic Anhydride Derivatives

Synthetic RouteKey FeaturesPotential Sustainability Improvements
Traditional Direct SulfonationUses strong sulfonating agents (e.g., fuming sulfuric acid). vulcanchem.com- Optimization to reduce excess acid and byproducts.
  • Improved work-up procedures to minimize waste.
  • Microwave-Assisted SynthesisRapid and uniform heating, shorter reaction times. - Reduced energy consumption.
  • Potentially higher yields and purity.
  • Biomass-Derived FeedstocksUtilizes renewable resources like furan and maleic anhydride. epa.govrsc.org- Reduced reliance on fossil fuels.
  • Lower carbon footprint.
  • Exploration of New Functional Materials with Tunable Properties

    The dual functionality of this compound makes it an excellent monomer for the synthesis of a wide range of functional polymers and materials with properties that can be tailored for specific applications.

    Sulfonated Polymers and Resins: The incorporation of the sulfophthalic group into polymer backbones can significantly alter their properties. The sulfonic acid group enhances water solubility and can introduce ion-exchange capabilities. This is particularly valuable in the development of materials for:

    Membranes: For applications in water purification, fuel cells, and gas separation.

    Coatings: To improve adhesion, antistatic properties, and dyeability.

    Ion-exchange resins: For water softening and demineralization processes.

    By controlling the degree of sulfonation through the incorporation of this compound, the hydrophilicity, conductivity, and thermal stability of the resulting polymers can be precisely tuned.

    Advanced Dyes and Pigments: this compound is a key precursor in the synthesis of sulfonated phthalocyanine (B1677752) dyes. The sulfonation imparts water solubility, which is a critical factor for their application in textiles, inks, and as catalysts in aqueous media. Future research could focus on synthesizing novel dyes with tailored absorption spectra, improved lightfastness, and enhanced performance in electronic applications such as organic light-emitting diodes (OLEDs) and solar cells.

    Advanced Mechanistic Insights into Complex Reaction Pathways

    A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic processes and designing new chemical transformations.

    Electrophilic Reactivity: The anhydride ring of this compound is highly electrophilic, making it susceptible to nucleophilic attack. The presence of the strong electron-withdrawing sulfonic acid group further enhances the reactivity of the carbonyl carbons. Detailed kinetic and computational studies can provide valuable insights into the ring-opening reactions with various nucleophiles, such as alcohols and amines, which are fundamental to its use in polymerization and derivatization. vulcanchem.com

    Regioselectivity in Synthesis: The sulfonation of phthalic anhydride to produce this compound exhibits regioselectivity, with the sulfonic acid group preferentially adding to the 4-position. Understanding the factors that govern this regioselectivity, including the influence of reaction conditions and catalysts, is essential for maximizing the yield of the desired isomer.

    Intramolecular Dehydration: The synthesis of this compound from 4-sulfophthalic acid involves an intramolecular dehydration step. Mechanistic studies of this process, whether thermally induced or mediated by dehydrating agents, can lead to more efficient and controlled methods for anhydride formation.

    Integration into Smart Materials and Responsive Systems

    The unique chemical properties of this compound make it a promising candidate for incorporation into smart materials and responsive systems. These are materials that can change their properties in response to external stimuli such as pH, temperature, or light.

    The sulfonic acid group is pH-responsive, meaning its degree of ionization changes with the acidity of the surrounding environment. By incorporating this compound into polymer structures, it is possible to create hydrogels and other materials that swell or shrink in response to pH changes. Such materials have potential applications in:

    Drug delivery systems: For targeted release of therapeutic agents.

    Sensors: For detecting changes in pH.

    Actuators: For converting chemical energy into mechanical motion.

    Furthermore, the anhydride group can be used as a reactive handle to attach other functional molecules, such as photochromic or thermochromic dyes, to create multi-responsive materials.

    Computational Design and Prediction of this compound Derivatives

    Computational chemistry and molecular modeling are powerful tools for accelerating the design and discovery of new molecules and materials. Density Functional Theory (DFT) is a computational method that can be used to predict the chemical and physical properties of molecules. mdpi.com

    Predicting Reactivity and Properties: DFT calculations can be employed to study the electronic structure and reactivity of this compound and its derivatives. mdpi.com This can help in predicting their reaction pathways, understanding their spectroscopic properties, and designing new derivatives with tailored electronic and optical properties. For example, computational methods can be used to screen potential catalysts for the synthesis of this compound or to predict the absorption spectra of new dyes derived from it.

    Designing Novel Materials: Molecular modeling can be used to simulate the behavior of polymers and other materials containing this compound. This can aid in the design of new functional materials with optimized properties, such as membranes with improved selectivity or polymers with enhanced thermal stability. By predicting the structure-property relationships of these materials, computational design can guide experimental efforts and reduce the time and cost of materials development.

    Q & A

    Basic Research Questions

    Q. What are the standard synthetic routes for 4-sulfophthalic anhydride, and what experimental parameters are critical for reproducibility?

    • Methodology : The synthesis typically involves sulfonation of phthalic anhydride using concentrated sulfuric acid or chlorosulfonic acid. Key parameters include reaction temperature (80–120°C), stoichiometric ratio of sulfonating agent, and reaction time (4–8 hours). Post-synthesis purification via recrystallization (e.g., using acetic acid/water mixtures) or column chromatography is essential to isolate the product. Monitoring reaction progress with thin-layer chromatography (TLC) or in situ FTIR for sulfonic group detection (S=O stretching at ~1170 cm⁻¹) is recommended .

    Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

    • Methodology :

    • ¹H/¹³C NMR : Identify aromatic proton environments (δ 7.5–8.5 ppm for sulfonated aromatic protons) and carbonyl groups (δ 165–175 ppm).
    • FTIR : Confirm sulfonic acid groups (broad O-H stretch at 2500–3500 cm⁻¹, S=O stretches at 1040–1170 cm⁻¹).
    • HPLC-MS : Assess purity and quantify trace impurities using reverse-phase C18 columns with acetonitrile/water mobile phases .

    Advanced Research Questions

    Q. How can reaction conditions be optimized to minimize side products (e.g., disulfonation) during this compound synthesis?

    • Methodology :

    • Design of Experiments (DoE) : Use response surface methodology (RSM) to evaluate interactions between variables (temperature, reagent ratio, time). For example, a central composite design can identify optimal conditions to maximize mono-sulfonation yield.
    • In-line Analytics : Implement real-time monitoring via Raman spectroscopy to track sulfonation progress and adjust parameters dynamically.
    • Catalytic Systems : Explore Lewis acid catalysts (e.g., FeCl₃) to enhance regioselectivity and reduce disulfonation .

    Q. What computational approaches are suitable for predicting the solvent compatibility and stability of this compound?

    • Methodology :

    • DFT Calculations : Simulate solvent interactions using Gaussian or ORCA software to calculate solvation free energies. Polar aprotic solvents (e.g., DMF, DMSO) generally stabilize the anhydride via dipole interactions.
    • Molecular Dynamics (MD) : Model degradation pathways (e.g., hydrolysis) under varying pH and temperature conditions to predict shelf-life .

    Data Analysis and Contradictions

    Q. How should researchers resolve discrepancies in reported solubility data for this compound across studies?

    • Methodology :

    • Meta-Analysis : Collate data from peer-reviewed studies (e.g., Journal of Organic Chemistry, ACS Applied Materials & Interfaces) and normalize variables (temperature, solvent grade, measurement technique).
    • Experimental Replication : Conduct solubility tests under controlled conditions (e.g., USP <921> guidelines) using standardized solvents (DMSO, THF, water).
    • Statistical Validation : Apply ANOVA to identify outliers and assess inter-lab variability .

    Key Recommendations for Researchers

    • Experimental Design : Prioritize DoE for reaction optimization to reduce resource-intensive trial-and-error approaches.
    • Data Validation : Cross-validate spectral data with orthogonal techniques (e.g., NMR + X-ray crystallography) to confirm structural assignments.
    • Literature Review : Systematically analyze patents (e.g., USPTO, Espacenet) and academic databases (Scopus, Web of Science) to identify gaps in reported methodologies .

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    Reactant of Route 1
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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.